molecular formula C19H15N3O3S2 B11144758 (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11144758
M. Wt: 397.5 g/mol
InChI Key: UXWKMIUPBVBJSS-JCBYOESDSA-N
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Description

The compound (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a benzylidene group, a thiophene ring, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and α-haloketones, under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring system.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine.

    Addition of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups on the benzylidene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under ambient conditions.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity, leading to therapeutic effects.

    Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(furan-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(phenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of a thiophene ring with a thiazolo[3,2-b][1,2,4]triazole core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S2/c1-24-14-7-5-12(10-15(14)25-2)11-16-18(23)22-19(27-16)20-17(21-22)8-6-13-4-3-9-26-13/h3-11H,1-2H3/b8-6+,16-11-

InChI Key

UXWKMIUPBVBJSS-JCBYOESDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OC

Origin of Product

United States

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